N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine
Description
N-{[5-Methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is a synthetic psoralen derivative characterized by a furochromen core (7-oxo-7H-furo[3,2-g]chromen) substituted with a 5-methyl group, a 4-methylphenyl ring at position 3, and a beta-alanine-linked acetyl group at position 4.
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C24H21NO6/c1-13-3-5-15(6-4-13)19-12-30-20-11-21-16(9-18(19)20)14(2)17(24(29)31-21)10-22(26)25-8-7-23(27)28/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
DVBINUXPEYEXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with beta-alanine under specific reaction conditions. The reaction may require the use of catalysts, such as acid or base catalysts, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues of Furochromen Derivatives
The furochromen scaffold is common in psoralen derivatives, but substituents at positions 3, 5, and 6 dictate chemical and functional diversity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Furochromen Derivatives
Key Observations:
Position 3 Substituents :
- The target compound’s 4-methylphenyl group (para-methyl) at position 3 distinguishes it from derivatives with phenyl (e.g., compound 86), p-tolyl (II-13), or tert-butyl groups . The methyl group may enhance lipophilicity compared to unsubstituted phenyl rings.
- Rivulobirin E, a naturally occurring derivative, features hydroxyl and glycoside substituents, highlighting the diversity of natural vs. synthetic analogs .
Position 6 Functionalization: The acetyl-beta-alanine moiety in the target compound contrasts with carbamothioyl (II-13), sulfonohydrazide (I-3), or simple acetic acid groups in other derivatives . Beta-alanine’s carboxylic acid and amine groups may improve water solubility or enable conjugation in drug delivery systems.
Biological and Industrial Applications: Carbamothioyl and sulfonohydrazide derivatives (e.g., II-13, I-3) exhibit fungicidal activity, with yields exceeding 74% in synthesis . Rivulobirin E and acetic acid derivatives are used as pharmacological reference standards or synthetic intermediates .
Physicochemical and Functional Differences
- Solubility : Beta-alanine’s polar groups may increase aqueous solubility compared to hydrophobic tert-butyl or carbamothioyl substituents .
- Bioactivity: While carbamothioyl derivatives show fungicidal activity, the target compound’s beta-alanine group could shift its mechanism toward anti-inflammatory or enzyme-targeting roles, common in amino acid-conjugated drugs .
Biological Activity
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is a complex organic compound with a unique structural composition that includes a furochromene core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 424.4 g/mol. The structure features multiple aromatic rings and an amide group, which may influence its reactivity and biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C26H25N1O4 |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZBAPWTBNKPDFIR-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The binding of the compound to these targets modulates their activity, leading to various biological responses.
Potential Targets
- Enzymes : May inhibit or activate key metabolic enzymes.
- Receptors : Interaction with G protein-coupled receptors (GPCRs) could lead to downstream signaling effects.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies on related compounds indicate potential anticancer properties, particularly against leukemia cells. For instance, 4-amino derivatives showed varying degrees of cytotoxicity against CCRF-CEM leukemia cells, suggesting that structural modifications can enhance or diminish bioactivity .
- Anti-inflammatory Effects : Compounds in the furochromene class have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of multiple aromatic rings may contribute to antioxidant effects by scavenging free radicals.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Properties :
-
Inflammation Modulation :
- Research highlighted the role of furochromene derivatives in modulating inflammatory pathways, showcasing their potential as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
